molecular formula C20H20N2OS B3001554 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol CAS No. 733030-50-7

1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol

Cat. No.: B3001554
CAS No.: 733030-50-7
M. Wt: 336.45
InChI Key: FQJBXCXAEHYUJJ-UHFFFAOYSA-N
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Description

1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with oxolan-2-ylmethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol typically involves the reaction of oxolan-2-ylmethyl halides with 4,5-diphenylimidazole-2-thiol in the presence of a base. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol.

    Substitution: The oxolan-2-ylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Imidazole-2-thiol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    4,5-diphenyl-1H-imidazole-2-thiol: Lacks the oxolan-2-ylmethyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

1-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thiol is unique due to the presence of both the oxolan-2-ylmethyl and thiol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)-4,5-diphenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c24-20-21-18(15-8-3-1-4-9-15)19(16-10-5-2-6-11-16)22(20)14-17-12-7-13-23-17/h1-6,8-11,17H,7,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBXCXAEHYUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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